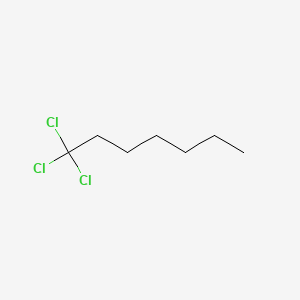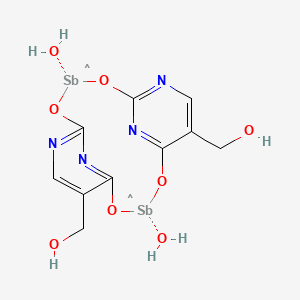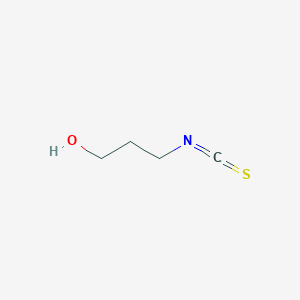
4,4-Dimethylnonan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Dimethylnonan-2-one is an organic compound with the molecular formula C11H22O. It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its use in various industrial applications, particularly in the fragrance industry due to its pleasant scent.
准备方法
Synthetic Routes and Reaction Conditions
4,4-Dimethylnonan-2-one can be synthesized through the selective hydrogenation of 4,8-dimethyl-3,7-nonadien-2-one. This process involves the use of hydrogen gas in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4,4-Dimethylnonan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted ketones or alcohols, depending on the reagents used.
科学研究应用
4,4-Dimethylnonan-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of 4,4-Dimethylnonan-2-one primarily involves its interaction with olfactory receptors, which are responsible for the perception of smell. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic scent. The exact molecular targets and pathways involved in this process are still under investigation.
相似化合物的比较
Similar Compounds
4,4-Dimethyl-2-pentanone: Another ketone with a similar structure but a shorter carbon chain.
4,8-Dimethyl-7-nonen-2-one: A related compound used in the fragrance industry with a similar scent profile.
Uniqueness
4,4-Dimethylnonan-2-one is unique due to its specific carbon chain length and the position of the methyl groups, which contribute to its distinct olfactory properties. Its stability and reactivity also make it a valuable compound for various chemical reactions and industrial applications .
属性
CAS 编号 |
89238-13-1 |
|---|---|
分子式 |
C11H22O |
分子量 |
170.29 g/mol |
IUPAC 名称 |
4,4-dimethylnonan-2-one |
InChI |
InChI=1S/C11H22O/c1-5-6-7-8-11(3,4)9-10(2)12/h5-9H2,1-4H3 |
InChI 键 |
VUNYXOOLSAEATF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(C)(C)CC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



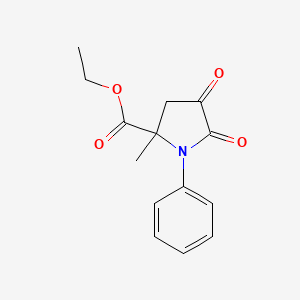
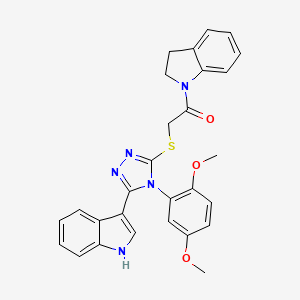

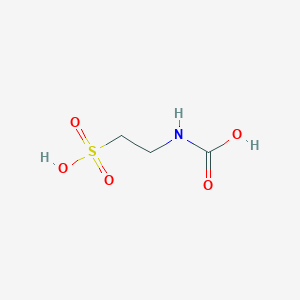

![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)


![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)
